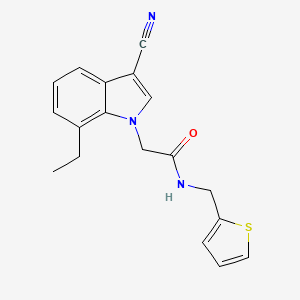
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as THM-A-195, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based molecules, which have been shown to have a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation and immune responses. In addition, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to modulate the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various models of inflammation, including acute lung injury and colitis. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has also been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Another area of interest is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide and to identify other potential targets for this compound.
Synthesemethoden
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide involves several steps, including the reaction of 7-ethylindole with thienylacetic acid to form 7-ethylindol-1-ylthienylmethylacetic acid. This intermediate is then reacted with cyanogen bromide to produce 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-13-5-3-7-16-14(9-19)11-21(18(13)16)12-17(22)20-10-15-6-4-8-23-15/h3-8,11H,2,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVIGDIWCJGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)

![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)
